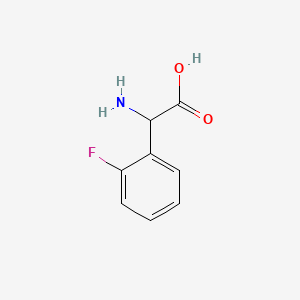

2-Amino-2-(2-fluorophenyl)acetic acid

Overview

Description

“2-Amino-2-(2-fluorophenyl)acetic acid” is an organic compound . It is also known as phenylglycine. It is a non-essential amino acid which is naturally found in some protein-rich foods such as eggs, fish, and meat.

Synthesis Analysis

The synthesis of “2-Amino-2-(2-fluorophenyl)acetic acid” has been used in the creation of thiazolino [3,2-c]pyrimidin-5,7-diones and N-[2-(3,4-dichlorophenyl)-ethyl]-N′-[2-(2-fluorophenyl)-ethyl]-ethane-1,2-diamine .

Molecular Structure Analysis

The molecular formula of “2-Amino-2-(2-fluorophenyl)acetic acid” is C8H8FNO2 . The average mass is 169.153 Da and the monoisotopic mass is 169.053909 Da .

Chemical Reactions Analysis

“2-Amino-2-(2-fluorophenyl)acetic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-2-(2-fluorophenyl)acetic acid” include a density of 1.3±0.1 g/cm3, boiling point of 283.1±30.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, enthalpy of vaporization of 55.1±3.0 kJ/mol, flash point of 125.0±24.6 °C, index of refraction of 1.565, molar refractivity of 40.9±0.3 cm3, and a molar volume of 125.5±3.0 cm3 .

Scientific Research Applications

Biochemical Reagent

“2-Amino-2-(2-fluorophenyl)acetic acid” can be used as a biochemical reagent . Biochemical reagents are substances that are used in biochemical research and experiments, and they play a vital role in the development of new drugs and in disease diagnosis.

Organic Compound for Life Science Research

This compound can be used as an organic compound for life science related research . Organic compounds are widely used in life science research for studying biological processes, and this particular compound could be used in a variety of experiments.

Chromatography and Mass Spectrometry

It can be used in chromatography and mass spectrometry . These are analytical techniques used to separate, identify, and quantify each component in a mixture. The compound could be used as a standard or a target analyte in these techniques.

Biopharma Production

“2-Amino-2-(2-fluorophenyl)acetic acid” can be used in biopharma production . Biopharmaceuticals are medical drugs produced using biotechnology, and this compound could be used in the production process or as a part of the final product.

Safety Controlled Environment and Cleanroom Solutions

This compound can be used in safety controlled environment and cleanroom solutions . In these settings, it could be used in various ways, such as in the production of semiconductors or pharmaceuticals, where a high level of cleanliness and control is required.

Advanced Battery Science

It can be used in advanced battery science . This could involve using the compound in the development of new battery technologies or in the study of existing ones.

Mechanism of Action

Target of Action

It is known to be a derivative of glycine , an amino acid that plays a crucial role in the central nervous system. Glycine acts as a neurotransmitter and has a high affinity for multiple receptors .

Mode of Action

As a glycine derivative, it may influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

Amino acids and their derivatives are known to play a significant role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

As a glycine derivative, it is likely to share some pharmacokinetic properties with glycine .

Result of Action

As a glycine derivative, it may influence various physiological activities, including the secretion of anabolic hormones, energy supply during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Safety and Hazards

The safety information for “2-Amino-2-(2-fluorophenyl)acetic acid” includes a GHS07 pictogram and a warning signal word . The hazard statements include H302-H315-H320-H335 . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name |

2-amino-2-(2-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNMJIBUVDGMIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84145-28-8 | |

| Record name | (2-Fluorophenyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84145-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-amino(2-fluorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the spatial arrangement of the fluorophenyl group relative to the acetate group in ortho-fluorophenylglycine?

A1: The research states that the fluorophenyl group in ortho-fluorophenylglycine is not coplanar with the acetate anion. Instead, it is attached to the α carbon atom at a dihedral angle of 105.5°. []

Q2: How does ortho-fluorophenylglycine interact with surrounding molecules in its crystal structure?

A2: The crystal structure analysis reveals that all three amino hydrogen atoms in ortho-fluorophenylglycine form hydrogen bonds with carboxylate oxygen atoms of three neighboring molecules. [] This suggests a significant role of intermolecular hydrogen bonding in the solid-state packing of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1296812.png)

![6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1296835.png)